4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

Description

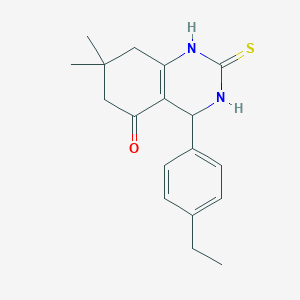

4-(4-Ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a bicyclic heterocyclic compound featuring a quinazolinone core substituted with a 4-ethylphenyl group at position 4, two methyl groups at position 7, and a sulfanylidene moiety at position 2. This scaffold is structurally analogous to pharmacologically active quinazolinones, which are known for antimicrobial, anticancer, and anti-inflammatory properties . The ethylphenyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from halogenated or methoxy-substituted analogs (e.g., 4e, 4f, 4g) studied in prior research .

Synthesis of such compounds typically involves one-pot multicomponent reactions using catalysts like zinc ferrite nanocatalysts or solvents such as glycerol, yielding derivatives in moderate to high yields (e.g., 84% for 4a in glycerol at 100°C) . Structural characterization employs techniques like $ ^1 \text{H NMR} $, IR spectroscopy, and X-ray crystallography, as demonstrated for related analogs in the provided evidence .

Properties

IUPAC Name |

4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-4-11-5-7-12(8-6-11)16-15-13(19-17(22)20-16)9-18(2,3)10-14(15)21/h5-8,16H,4,9-10H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNLRJOCXWKDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with 7,7-dimethyl-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.

Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives of the ethylphenyl group.

Scientific Research Applications

4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, modulating biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Differences: Quinazolinone vs. Coumarin

Coumarin derivatives (e.g., 4a–4g in ) share a similar bicyclic framework but lack the sulfanylidene and nitrogen-rich quinazolinone core. This results in distinct pharmacological profiles:

Structural and Crystallographic Insights

X-ray diffraction data for EGB (PDB: 2X7D) reveals that the quinazolinone core adopts a chair-like conformation, with the 3-hydroxyphenyl group forming hydrogen bonds to ADP in the kinesin Eg5 binding pocket .

Biological Activity

The compound 4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a member of the quinazolinone family known for various biological activities. This article reviews its biological properties based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazolinone core with a sulfanylidene group and an ethylphenyl substituent.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory actions

- Antioxidant activities

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-ethylphenyl) derivative | Staphylococcus aureus | 32 µg/mL |

| 4-(4-ethylphenyl) derivative | Escherichia coli | 64 µg/mL |

These results suggest that the presence of the ethylphenyl group enhances the antimicrobial efficacy of the compound.

Anticancer Activity

Research has indicated that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These findings illustrate the potential use of this compound in cancer therapy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

- Antioxidant Mechanism : It may scavenge free radicals, reducing oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that modifications on the quinazolinone scaffold could lead to enhanced activity against resistant bacterial strains.

- Cytotoxicity in Cancer Cells : Another investigation in Cancer Letters demonstrated that structural modifications significantly influenced the cytotoxicity profile against various cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 4-(4-ethylphenyl)-7,7-dimethyl-2-sulfanylidene-octahydroquinazolin-5-one?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the 4-ethylphenyl group. For example, palladium-catalyzed coupling of boronic acids with halogenated intermediates under inert atmospheres (N₂/Ar) improves regioselectivity .

- Key Parameters :

- Catalyst: PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., PCy₃).

- Solvent: Dioxane/water mixtures for biphasic conditions.

- Temperature: 80–100°C, monitored via TLC/HPLC.

- Yield optimization: Vary equivalents of boronic acid (4–5× molar excess) and base (K₂CO₃/Na₂CO₃).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH₃; sulfanylidene resonance at δ 2.5–3.0 ppm) .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error.

X-ray Crystallography : Resolve stereochemistry of the octahydroquinazolinone core (if crystalline) .

- Reference Data : Cross-check with PubChem entries for analogous tetrahydroquinazolinones (e.g., 5,6,7,8-tetrahydroquinazolin-4-ol, InChIKey: VLGSBIJEQBQFCJ) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening Strategies :

- Enzyme Inhibition : Test against kinases (e.g., Pfmrk) or proteases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .

- Cell-Based Models : Assess cytotoxicity in cancer lines (e.g., HeLa) via MTT assays. Include positive controls (e.g., doxorubicin).

- Permeability : Use Caco-2 monolayers to predict blood-brain barrier penetration for CNS-targeted applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

Core Modifications : Replace the sulfanylidene group with carbonyl or imino moieties to alter hydrogen-bonding interactions.

Substituent Effects : Systematically vary the 4-ethylphenyl group (e.g., fluorophenyl, methoxyphenyl) to probe hydrophobic/electronic contributions .

Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify binding poses in target proteins (e.g., β-amyloid for Alzheimer’s research) .

- Validation : Compare IC₅₀ shifts in enzyme assays and MD simulations for stability of ligand-receptor complexes.

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

- Diagnostic Protocol :

Purity Analysis : Confirm absence of hygroscopic impurities via DSC (melting point depression >5°C indicates contamination) .

Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Test DMSO, THF, and ethanol/water mixtures.

HPLC-PDA : Check for degradation products under storage conditions (e.g., 4°C vs. RT) using C18 columns (Chromolith®) .

Q. What computational tools are recommended for predicting environmental toxicity of this compound?

- Ecotoxicology Workflow :

QSAR Models : Employ EPI Suite™ to estimate biodegradation (BIOWIN) and aquatic toxicity (LC₅₀ for Daphnia magna) .

Read-Across Analysis : Compare to structurally similar quinazolinones with OECD toxicity data (e.g., CAS: 722465-51-2 analogs) .

Metabolic Fate : Use SwissADME to predict Phase I/II metabolites and persistence in wastewater.

Q. How can researchers address discrepancies in bioactivity data between enzymatic and cell-based assays?

- Troubleshooting Guide :

Assay Conditions : Verify pH (7.4 vs. 6.5), serum content (e.g., FBS interference), and incubation time.

Membrane Permeability : Measure logP (experimental vs. predicted) to assess passive diffusion limitations .

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.